TNF-α Inhibition Potency: 4-Nitrothalidomide Matches Pomalidomide, Outperforms Thalidomide by >2,400-fold
4-Nitrothalidomide inhibits lipopolysaccharide (LPS)-stimulated TNF-α release in human peripheral blood mononuclear cells (PBMCs) with an IC50 of 13 nM, a value identical to that reported for the clinical drug pomalidomide and lenalidomide . In contrast, the parent compound thalidomide exhibits IC50 values ranging from 32.12 to 76.91 μM in comparable cellular assays [1]. This represents an over 2,400-fold difference in potency, demonstrating that the 4-nitro substitution drastically enhances in vitro TNF-α inhibitory activity relative to thalidomide, bringing it to the level of advanced clinical IMiDs .
| Evidence Dimension | TNF-α release inhibition (IC50) |
|---|---|
| Target Compound Data | 13 nM (human PBMC) |
| Comparator Or Baseline | Thalidomide: 32,120–76,910 nM (32.12–76.91 μM) in cancer cell lines; Pomalidomide: 13 nM (human PBMC); Lenalidomide: 13 nM (human PBMC) |
| Quantified Difference | >2,400-fold more potent than thalidomide; equipotent to pomalidomide and lenalidomide in this assay |
| Conditions | LPS-stimulated human PBMC |
Why This Matters
This equipotency to clinical IMiDs makes 4-nitrothalidomide a valuable tool compound for studying TNF-α-dependent pathways without the confounding variables of clinical drug formulations, while its stark difference from thalidomide highlights the functional impact of the 4-nitro group.
- [1] El-Zahabi MA, et al. Design, synthesis, and biological evaluation of new challenging thalidomide analogs as potential anticancer immunomodulatory agents. Bioorganic Chemistry. 2020. View Source
